N-Formyl 10-Oxo Docetaxel
Description
N-Formyl 10-Oxo Docetaxel is a semi-synthetic taxane derivative structurally related to docetaxel, a widely used chemotherapeutic agent. This compound features a 10-oxo group and an N-formyl modification on the docetaxel backbone, which enhances its cytotoxicity and metabolic stability. The N-formyl group at the aminosalicylic acid moiety is critical for maintaining cytotoxicity; removal of this group significantly reduces activity .
Properties
Molecular Formula |
C39H43NO13 |
|---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H43NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28,30-31,33,43,45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,30+,31-,33-,37+,38-,39+/m0/s1 |
InChI Key |
ZTVQUNHGDZUXSD-CDPBSZNOSA-N |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl 10-Oxo Docetaxel involves the N-formylation of Docetaxel. This process typically includes the use of formylating agents such as formic acid or formic acid derivatives in the presence of catalysts. The reaction is conducted under controlled conditions to ensure the selective formation of the N-formyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of Docetaxel to this compound .
Chemical Reactions Analysis
Types of Reactions
N-Formyl 10-Oxo Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
N-Formyl 10-Oxo Docetaxel has several scientific research applications, including:
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of Docetaxel derivatives.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing Docetaxel.
Mechanism of Action
N-Formyl 10-Oxo Docetaxel exerts its effects by interfering with the normal function of microtubule growth. It binds to microtubules and hyper-stabilizes their structure, preventing their depolymerization. This action disrupts the cell’s ability to use its cytoskeleton, leading to cell cycle arrest and apoptosis . The compound targets microtubules and pathways involved in cell division, making it effective in inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Cytotoxicity
The N-formyl group and 10-oxo modification distinguish this compound from other taxanes. Key comparisons include:
- Mechanistic Insights :
Research Findings and Clinical Relevance
Preclinical Data
- In Vitro Activity: Compound 7 (hydroxyl at C-1) shows 1.2–13-fold higher cytotoxicity than oxidized analogs, highlighting the role of substituent positioning .
- In Silico Studies :
Challenges and Limitations
- Toxicity : Substrate inhibition observed in MccB enzymes suggests that excessive N-formyl peptide accumulation may cause cytotoxicity, requiring dose optimization .
- Synthetic Complexity : High-purity synthesis of this compound demands advanced chromatographic techniques (e.g., UPLC) to control impurities like 10-deacetyl baccatin and 6-oxodocetaxel .
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of N-Formyl 10-Oxo Docetaxel in experimental settings?
Methodological Answer:
To validate the structural integrity of this compound, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for resolving the N-formyl modification at the 10-Oxo position, as this group alters electron distribution and coupling patterns in the taxane core . For traceability, cross-reference pharmacopeial standards (e.g., USP/EP) during method validation to ensure regulatory compliance .
Basic: How can researchers establish baseline pharmacokinetic (PK) parameters for this compound in preclinical models?
Methodological Answer:
Baseline PK studies should utilize radiolabeled C-N-Formyl 10-Oxo Docetaxel in rodent models to track absorption, distribution, metabolism, and excretion (ADME). Employ liquid scintillation counting (LSC) for quantitative analysis of plasma and tissue samples. To distinguish the metabolite profile from parent Docetaxel, pair this with LC-MS/MS to identify specific fragmentation patterns unique to the N-formyl modification . Ensure dose linearity studies are performed to validate first-order kinetics.
Advanced: What experimental designs are optimal for assessing the role of the N-formyl group in enhancing bacterial membrane vesicle (MV) interactions?
Methodological Answer:
To investigate this compound’s interaction with bacterial MVs, use transmission electron microscopy (TEM) to visualize vesicle morphology and surface plasmon resonance (SPR) to quantify binding affinity to FPR1 receptors, which recognize N-formyl motifs . Pair this with neutrophil chemotaxis assays to evaluate immune activation, as FPR1 agonists like mitochondrial N-formyl peptides induce inflammatory responses . Include controls with desformyl analogs to isolate the N-formyl moiety’s contribution .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
Discrepancies often arise due to metabolic instability or off-target effects. Implement physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions and identify metabolic hotspots (e.g., cytochrome P450 interactions). Validate findings using hepatic microsome assays and cryopreserved hepatocytes to assess metabolic clearance pathways. For translational relevance, use orthotopic tumor models to mimic human pharmacokinetics and tumor microenvironment interactions .
Advanced: What strategies mitigate substrate inhibition observed in enzymatic assays involving this compound?
Methodological Answer:
Substrate inhibition, as seen in MccB enzyme systems , can be addressed by:
- Titration experiments to identify optimal substrate concentrations below inhibitory thresholds.
- Competitive binding assays using non-hydrolyzable analogs (e.g., adenylated peptides) to displace inhibitory substrates.
- Structural studies (X-ray crystallography or cryo-EM) to map binding pockets and engineer mutations that reduce inhibitory interactions .
Basic: What quality control (QC) protocols ensure batch-to-batch consistency in this compound synthesis?
Methodological Answer:
Adopt a Quality by Design (QbD) framework:
- Monitor critical synthesis parameters (e.g., formylation reaction pH, temperature) using process analytical technology (PAT) .
- Validate purity (>98%) via HPLC-UV/ELSD and confirm stereochemical fidelity with circular dichroism (CD) spectroscopy.
- Establish stability-indicating methods (e.g., forced degradation studies under acidic/oxidative conditions) to detect degradants .
Advanced: How does the N-formyl modification influence the blood-brain barrier (BBB) permeability of 10-Oxo Docetaxel?
Methodological Answer:
Design in vitro BBB models using primary endothelial cells co-cultured with astrocytes. Apply transwell assays with C-labeled this compound to measure permeability coefficients. Compare results to unmodified Docetaxel and use LC-MS to quantify intracellular accumulation. For mechanistic insights, perform knockdown studies of FPR1 receptors, which mediate N-formyl peptide transport .
Advanced: What computational approaches predict off-target interactions of this compound with human kinases?
Methodological Answer:
Use molecular docking simulations (e.g., AutoDock Vina) to screen against kinase crystal structures (e.g., MET, Chk1). Validate predictions with kinase profiling assays (e.g., KinomeScan) at physiological ATP concentrations. Prioritize kinases with binding affinities <100 nM for functional validation using cell-based proliferation assays .
Basic: What in vitro cytotoxicity assays are suitable for evaluating this compound against taxane-resistant cell lines?
Methodological Answer:
Employ sulforhodamine B (SRB) assays or ATP-based viability assays (e.g., CellTiter-Glo) in panels of paclitaxel/docetaxel-resistant lines (e.g., MCF-7/TxR). Include β-tubulin polymerization assays to confirm microtubule stabilization, a hallmark of taxane activity. Use synergy analysis (e.g., Chou-Talalay method) when testing combination therapies .
Advanced: How can researchers address the instability of this compound in aqueous buffers during long-term studies?
Methodological Answer:
Optimize formulation using lyophilization with cryoprotectants (e.g., trehalose) or nanoparticle encapsulation (e.g., PLGA polymers) to enhance shelf life. Conduct accelerated stability studies (ICH Q1A guidelines) under varied pH/temperature conditions. Monitor degradation via UPLC-MS and identify stabilizers (e.g., antioxidants like ascorbate) through factorial design experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
